REACTION_CXSMILES
|
[CH2:1](O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:11]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([CH3:24])([CH3:23])[CH3:22])[C:16]=1[OH:25])([CH3:14])([CH3:13])[CH3:12].O>C(O)=O.C(O)(=O)C>[C:21]([C:17]1[CH:18]=[C:19]([CH2:1][CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:20]=[C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:16]=1[OH:25])([CH3:24])([CH3:23])[CH3:22]
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)O
|
Name
|
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
470 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
deuterated chloroform
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the oily layer which formed on top of the mixture
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled
|
Type
|
CUSTOM
|
Details
|
gave a fraction (179 g.), b.p. 190°-200°C. at 0.5 mm Hg
|
Type
|
CUSTOM
|
Details
|
The oil crystallized upon treatment with Skelly F (
|
Type
|
ADDITION
|
Details
|
a mixture of petroleum hydrocarbons boiling between 30°-60°C.)
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)CC=CC1=CC=CC=C1)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |